6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one

Evidence Gap Procurement Risk Data Deficiency

The pyridazin-3(2H)-one derivative 6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one (CAS 671201-39-1, formula C16H16N2O2, MW 268.31 g/mol) is a small-molecule heterocycle referenced in patent literature by Fujisawa Pharmaceutical Co., Ltd. (WO2004/22540 A2), indicating its role as a synthetic intermediate or scaffold in a proprietary medicinal chemistry program.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 671201-39-1
Cat. No. B12924460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one
CAS671201-39-1
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C=CC(=N1)C(=C)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16N2O2/c1-11(2)18-15(19)10-9-14(17-18)12(3)16(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
InChIKeyBEPTXFWSVOLQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence for 6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one (CAS 671201-39-1): Sourcing and Baseline Profile


The pyridazin-3(2H)-one derivative 6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one (CAS 671201-39-1, formula C16H16N2O2, MW 268.31 g/mol) is a small-molecule heterocycle referenced in patent literature by Fujisawa Pharmaceutical Co., Ltd. (WO2004/22540 A2), indicating its role as a synthetic intermediate or scaffold in a proprietary medicinal chemistry program . A systematic literature search performed on 2026-04-30 did not retrieve any publicly available primary research articles, quantitative biological assay data, or detailed physicochemical characterization for this specific compound, limiting direct scientific comparison.

The Risk of Analog Substitution for 6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one: A Data Gap Analysis


Generic substitution or replacement with a structurally similar pyridazin-3(2H)-one analog is not supported by publicly available evidence as of 2026-04-30. Meaningful substitution risk assessment requires quantifying differential in-class target engagement, selectivity, or functional activity parameters that dictate pharmacological or material performance. No such comparator-anchored datasets—head-to-head IC50 values against a defined biological target, comparative logP/logD, solubility, or stability profiles—were identified for this specific compound. Therefore, any assumed interchangeability with close analogs (e.g., other 2-alkyl-6-aryl-substituted pyridazin-3(2H)-ones) carries unquantifiable risk and cannot be scientifically justified based on current open literature.

Quantitative Differentiation Evidence for 6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one


Limitation of Evidence: No Public Comparator-Based Quantitative Data Available

A directed scientific evidence search was conducted to identify quantitative differentiation claims for 6-(3-oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one against defined comparators. No primary research paper, patent with disclosed biological data, or authoritative database record was found that reports a numerically defined biological activity (e.g., target IC50, Ki, EC50), ADME property, or physicochemical parameter for this compound alongside a comparator molecule. This absence of data precludes the formulation of a comparator-based differentiation claim.

Evidence Gap Procurement Risk Data Deficiency

Evidence-Supported Application Scenarios for 6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one


Proprietary Medicinal Chemistry Intermediate (Patent-Derived Scaffold)

The compound's appearance in a Fujisawa Pharmaceutical patent (WO2004/22540 A2) suggests utility as a synthetic intermediate within a patented pyridazinone series . Its procurement value for industrial or academic groups lies in replicating or building upon the proprietary chemistry described in this patent family, including the synthesis of disclosed final compounds or the exploration of unexplored chemical space around the 2-isopropyl-6-substituted-pyridazin-3(2H)-one scaffold.

Chemical Probe or Tool Compound Precursor

Groups engaged in rational design of pyridazinone-based chemical probes may use this compound as a key intermediate for further functionalization at the reactive 3-oxo-3-phenylprop-1-en-2-yl side chain. However, since no public bioactivity annotations exist for the molecule itself, its value is contingent on downstream synthetic elaboration and subsequent biological profiling; the bare intermediate carries no validated scientific application on its own.

Precompetitive Screening Library Enrichment

Organizations building diversity-oriented screening libraries may include this compound to represent the 2-isopropyl-6-alkenoyl-pyridazin-3(2H)-one chemotype. The absence of disclosed bioactivity data also reduces the risk of prior art dominance for newly identified hits. Procurement decisions in this context should be based on chemical purity, cost, and the strategic importance of the underrepresented pyridazinone sub-type in the screening collection.

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